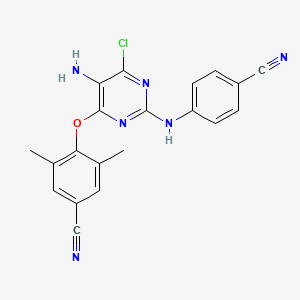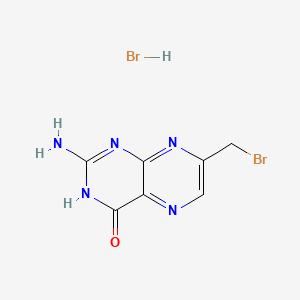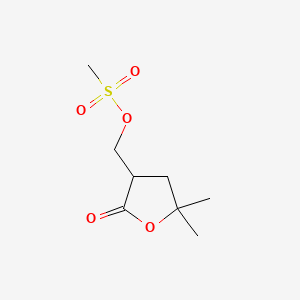
Romifidine-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Romifidine-d4 Hydrochloride is the deuterium labeled form of Romifidine Hydrochloride . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is used in veterinary medicine as a sedative primarily in large animals, most frequently horses .
Molecular Structure Analysis
Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact structure is not provided in the sources I found.Physical And Chemical Properties Analysis
Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact physical and chemical properties are not provided in the sources I found.Aplicaciones Científicas De Investigación
Veterinary Medicine: Sedation and Analgesia
Summary of Application
Romifidine Hydrochloride is an analytical reference standard categorized as a sedative and analgesic . It has antinociceptive (pain-blocking) and sedative activities, particularly in donkeys . Formulations containing Romifidine have been used as veterinary sedatives .
Methods of Application
Romifidine is typically administered via injection for sedation and analgesia in veterinary medicine. The specific dosage and administration method may vary depending on the animal’s size, health status, and the specific procedure for which sedation is required.
Results or Outcomes
The use of Romifidine results in sedation and analgesia, making it useful for procedures that may cause discomfort or stress for the animal. It’s particularly noted for its effectiveness in donkeys .
Veterinary Medicine: Magnetic Resonance Imaging (MRI) in Horses
Summary of Application
Romifidine, in combination with Morphine, has been used for standing Magnetic Resonance Imaging (MRI) in horses . During the procedure, the complete immobility of the horse is crucial to avoid the acquisition of poor-quality and non-diagnostic images .
Methods of Application
A constant rate infusion of Romifidine, combined with a single bolus of Morphine, is used to induce a balanced and stable level of sedation and analgesia during the MRI procedure . This helps to avoid patient motion and the risk of motion artifacts .
Results or Outcomes
The study aimed to determine the most appropriate sedation protocol for a standing MRI examination in horses. It compared continuous rate infusions (CRIs) of Detomidine and Romifidine combined with a single bolus of Morphine .
Forensic Chemistry & Toxicology
Summary of Application
Romifidine Hydrochloride is used as an analytical reference standard in the field of forensic chemistry and toxicology . It is used in the identification and quantification of substances within a given sample.
Methods of Application
In forensic toxicology, Romifidine Hydrochloride can be detected and quantified in biological specimens such as blood or urine through techniques like gas chromatography-mass spectrometry (GC-MS).
Results or Outcomes
The use of Romifidine Hydrochloride as an analytical reference standard aids in the accurate identification and quantification of substances, contributing to the reliability and validity of forensic toxicology results .
α2-Adrenergic Receptor Agonists
Summary of Application
Romifidine Hydrochloride is categorized as an α2-adrenergic receptor agonist . These receptors are part of the sympathetic nervous system and play a role in the regulation of various physiological functions.
Methods of Application
In research, Romifidine Hydrochloride can be used to study the effects of α2-adrenergic receptor activation on various physiological processes, such as pain perception, sedation, and vasoconstriction.
Results or Outcomes
The use of Romifidine Hydrochloride in this context can contribute to a better understanding of the role and function of α2-adrenergic receptors in the body .
Mass Spectrometry
Summary of Application
Romifidine Hydrochloride is used as an analytical reference standard in the field of mass spectrometry . It is used in the identification and quantification of substances within a given sample.
Methods of Application
In mass spectrometry, Romifidine Hydrochloride can be detected and quantified in biological specimens such as blood or urine through techniques like gas chromatography-mass spectrometry (GC-MS).
Results or Outcomes
The use of Romifidine Hydrochloride as an analytical reference standard aids in the accurate identification and quantification of substances, contributing to the reliability and validity of mass spectrometry results .
Sedatives & Muscle Relaxers
Summary of Application
Romifidine Hydrochloride is categorized as a sedative and muscle relaxer . These drugs are used to reduce tension and anxiety and induce relaxation.
Methods of Application
In research, Romifidine Hydrochloride can be used to study the effects of sedatives and muscle relaxers on various physiological processes, such as pain perception, sedation, and muscle relaxation.
Results or Outcomes
The use of Romifidine Hydrochloride in this context can contribute to a better understanding of the role and function of sedatives and muscle relaxers in the body .
Propiedades
Número CAS |
1329834-57-2 |
|---|---|
Nombre del producto |
Romifidine-d4 Hydrochloride |
Fórmula molecular |
C9H10BrClFN3 |
Peso molecular |
298.577 |
Nombre IUPAC |
N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
Clave InChI |
SDXVSIWCVTYYQN-HGFPCDIYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |
Sinónimos |
N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)






![(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate](/img/structure/B589278.png)